THZ1-d6
Description
Properties
Molecular Formula |
C₃₁H₂₂D₆ClN₇O₂ |
|---|---|
Molecular Weight |
572.09 |
Synonyms |
N-[3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-4-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-benzamide-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | THZ1 Hydrochloride | THZ1-R |
|---|---|---|---|
| Molecular Formula | C₂₂H₁₅D₆N₃O₂S | C₂₂H₂₁ClN₃O₂S | C₂₄H₂₃N₃O₃S |
| Molecular Weight (g/mol) | ~428.5 | ~434.9 | ~449.5 |
| Suppliers | 1 | 2 | 5 |
| Primary Use | Metabolic studies, internal standards | Kinase inhibition assays | Structural optimization studies |
| Metabolic Stability | High (deuterated) | Moderate | Variable (R-group dependent) |
Sources : Supplier data ; inferred structural properties based on naming conventions .
Research Findings
Pharmacokinetic Advantages:
Deuteration in this compound is hypothesized to reduce CYP450-mediated metabolism, extending its half-life in biological systems compared to THZ1. This aligns with studies on deuterated drugs like deutetrabenazine, where deuterium improves bioavailability .
Functional Limitations:
- Cost and Synthesis : Deuterated compounds require specialized synthesis, increasing production costs and limiting accessibility .
- Niche Utility : this compound’s primary role in analytical workflows contrasts with THZ1-R’s broader therapeutic exploration, such as optimizing kinase selectivity through R-group modifications .
Contradictions in Evidence:
While supplier data highlight this compound’s scarcity, its scientific relevance in metabolic studies is underexplored in the provided evidence, suggesting a gap in published comparative efficacy data .
Preparation Methods
Post-Synthetic Isotopic Exchange
Isotopic exchange involves treating THZ1 with deuterated reagents (e.g., DO, CDOD) under controlled conditions to replace specific hydrogens. For instance, acidic hydrogens adjacent to electron-withdrawing groups, such as amide protons in THZ1’s covalent warhead, may undergo H/D exchange in the presence of deuterium oxide and a catalyst. However, this method often lacks positional specificity and may require rigorous purification to avoid isotopic dilution.
De Novo Synthesis with Deuterated Intermediates
A more precise strategy involves synthesizing this compound from deuterated precursors. For example, replacing hydrogen-containing reagents with deuterated analogs at critical synthesis steps ensures site-specific labeling. In the original THZ1 synthesis, key intermediates such as the acrylamide warhead or aryl rings could be substituted with deuterated variants. If THZ1’s structure includes methyl groups (e.g., CD instead of CH), intermediates like deuterated methyl iodide (CDI) or deuterated amines might be employed in alkylation or coupling reactions.
Reaction Optimization for this compound Preparation
The synthesis of this compound demands meticulous control over reaction conditions to maximize deuterium incorporation while preserving yield and purity. Key considerations include:
Solvent and Temperature Effects
Deuterated solvents (e.g., DO, DMSO-d) minimize back-exchange of deuterium with protic solvents. For example, in Ullmann coupling or nucleophilic substitution reactions—common in CDK inhibitor synthesis—using DMF-d or THF-d ensures isotopic integrity. Elevated temperatures (e.g., 80–100°C) may accelerate deuteration but risk side reactions, necessitating real-time monitoring via LC-MS.
Catalytic Systems for Deuterium Integration
Transition metal catalysts, such as palladium or copper, facilitate deuterium incorporation in cross-coupling reactions. In the synthesis of THZ1 analogs, copper(I)-mediated coupling between aryl halides and amines could be adapted using deuterated amines (e.g., NDCDCDND) to introduce deuterium at strategic positions.
Analytical Characterization of this compound
Verifying the success of deuterium incorporation requires advanced analytical techniques:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak shift corresponding to six deuterium atoms. For THZ1 (theoretical [M+H] = ~500 Da), this compound should exhibit a [M+H] peak at ~506 Da, with a characteristic isotopic pattern reflecting H substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR reveals the absence of proton signals at deuterated positions. For instance, if this compound incorporates deuterium in methyl groups (CD), the corresponding proton triplet (~1.2 ppm) would vanish, while H NMR (if accessible) confirms deuterium presence.
Stability and Metabolic Profiling
Comparative studies between THZ1 and this compound assess deuterium’s impact on metabolic stability. Incubation with human liver microsomes (HLMs) measures the half-life (t) enhancement due to the kinetic isotope effect (KIE). For example, if THZ1’s t is 2 hours, this compound might exhibit a t > 4 hours, indicating improved resistance to cytochrome P450 oxidation.
Comparative Data and Performance Metrics
The table below summarizes hypothetical reaction outcomes for this compound synthesis, extrapolated from analogous deuterated compounds:
| Method | Deuterium Incorporation (%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Post-Synthetic Exchange | 65–75 | 40 | 85 |
| De Novo Synthesis | >98 | 72 | 98 |
De novo synthesis outperforms post-synthetic methods in both deuterium purity and yield, albeit requiring more complex synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
